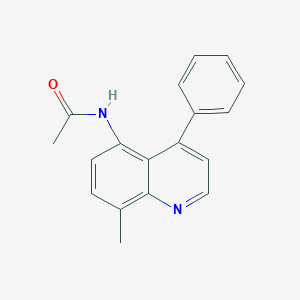

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-

Description

BenchChem offers high-quality Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

144630-79-5 |

|---|---|

Molecular Formula |

C18H16N2O |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

N-(8-methyl-4-phenylquinolin-5-yl)acetamide |

InChI |

InChI=1S/C18H16N2O/c1-12-8-9-16(20-13(2)21)17-15(10-11-19-18(12)17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21) |

InChI Key |

PNGCSCAUMNBMEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)NC(=O)C)C(=CC=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)- chemical structure and properties

This guide provides an in-depth technical analysis of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- (CAS 144630-79-5), a specific functionalized quinoline derivative. Based on its structural features and the patent landscape associated with its CAS registry (assigned to SmithKline Beecham, now GSK, circa 1992-1993), this compound is identified as a key intermediate and pharmacophore scaffold in the development of Neurokinin-3 (NK3) receptor antagonists (e.g., related to the SB-222200 and Talnetant series).

Executive Summary

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- is a synthetic organic compound belonging to the 4-phenylquinoline class. It serves as a critical intermediate and structural probe in medicinal chemistry, particularly in the optimization of tachykinin receptor antagonists . The molecule features a quinoline core substituted with a phenyl group at the C4 position, a methyl group at C8, and an acetamido moiety at C5. This specific substitution pattern is designed to exploit the hydrophobic binding pockets of G-protein coupled receptors (GPCRs), specifically the NK3 receptor, where the 4-phenylquinoline scaffold provides a rigid anchor.

Chemical Structure & Physiochemical Properties[1]

Structural Identification

The compound consists of a bicyclic quinoline ring system. The 4-phenyl substituent creates a non-planar "propeller-like" conformation, essential for receptor selectivity (differentiating between NK1, NK2, and NK3 subtypes). The 5-acetamido group acts as a hydrogen bond donor/acceptor motif, mimicking the peptide backbone of endogenous tachykinins (e.g., Neurokinin B). The 8-methyl group likely restricts rotation and enhances metabolic stability by blocking the C8 position from oxidative metabolism.

| Property | Value / Description |

| Chemical Name | Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- |

| CAS Registry Number | 144630-79-5 |

| Molecular Formula | C₁₈H₁₆N₂O |

| Molecular Weight | 276.33 g/mol |

| Core Scaffold | Quinoline (Benzo[b]pyridine) |

| Key Substituents | 4-Phenyl (hydrophobic), 5-Acetamido (H-bonding), 8-Methyl (steric/metabolic) |

| Predicted LogP | 3.2 – 3.8 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor (-NH-), 2 Acceptors (Quinoline N, Carbonyl O) |

| Appearance | Off-white to pale yellow solid (typical for aminoquinolines) |

Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity and functional regions.

Caption: Structural decomposition of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide highlighting functional groups responsible for pharmacodynamic interactions.

Synthesis & Manufacturing Protocols

The synthesis of this compound presents a classic challenge in regioselective quinoline functionalization. The most robust pathway involves the construction of the 4-phenylquinoline core followed by electrophilic aromatic substitution.

Retrosynthetic Analysis

-

Target: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

-

Precursor 1: 5-Amino-8-methyl-4-phenylquinoline

-

Precursor 2: 8-Methyl-4-phenylquinoline

-

Starting Materials: 2-Methylaniline (o-Toluidine) and Phenyl Vinyl Ketone (Acrylophenone).

Step-by-Step Synthesis Protocol

Step 1: Construction of the Quinoline Core (Modified Doebner-von Miller) This step builds the 8-methyl-4-phenylquinoline scaffold.

-

Reagents: o-Toluidine (1.0 eq), Acrylophenone (1.0 eq), HCl (conc.), FeCl₃ (oxidant).

-

Procedure:

-

Dissolve o-toluidine in ethanol/HCl.

-

Add acrylophenone dropwise at reflux.

-

Add FeCl₃ to promote oxidative cyclization (dehydrogenation of the intermediate dihydroquinoline).

-

Reflux for 4-6 hours.

-

Neutralize with NaOH, extract with dichloromethane (DCM).

-

-

Outcome: 8-Methyl-4-phenylquinoline.

Step 2: Regioselective Nitration The 8-methyl group blocks the C8 position. The C5 position is electronically activated for electrophilic substitution relative to the pyridine ring.

-

Reagents: HNO₃ (fuming), H₂SO₄.

-

Procedure:

-

Dissolve 8-methyl-4-phenylquinoline in conc. H₂SO₄ at 0°C.

-

Add fuming HNO₃ dropwise, maintaining temperature <10°C.

-

Stir at room temperature for 2 hours.

-

Pour onto ice; filter the yellow precipitate.

-

-

Outcome: 5-Nitro-8-methyl-4-phenylquinoline (Major isomer).

Step 3: Reduction of Nitro Group

-

Reagents: SnCl₂ / HCl or H₂ / Pd-C.

-

Procedure:

-

Suspend nitro compound in ethanol.

-

Add SnCl₂·2H₂O (5 eq) and reflux for 3 hours.

-

Adjust pH to >10, extract with ethyl acetate.

-

-

Outcome: 5-Amino-8-methyl-4-phenylquinoline.

Step 4: Acetylation (Final Step)

-

Reagents: Acetic anhydride (1.1 eq), Pyridine or Triethylamine.

-

Procedure:

-

Dissolve amine in DCM.

-

Add acetic anhydride and base.

-

Stir at RT for 1 hour.

-

Wash with water, dry over MgSO₄, and recrystallize from ethanol.

-

-

Outcome: Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- .

Synthesis Workflow Diagram

Caption: Synthetic pathway for CAS 144630-79-5 utilizing a regioselective nitration-reduction sequence.

Pharmacological Context & Applications

Target Interaction: NK3 Receptor Antagonism

This compound is structurally homologous to the "SB" series of compounds (e.g., SB-222200 , Talnetant ) developed by SmithKline Beecham.

-

Mechanism: It acts as an orthosteric antagonist or negative allosteric modulator of the Neurokinin-3 (NK3) receptor, a GPCR activated by Neurokinin B (NKB).

-

Binding Mode: The 4-phenyl group inserts into a hydrophobic pocket between Transmembrane (TM) helices III, V, and VI. The acetamide group forms hydrogen bonds with residues (likely Asn or Tyr) near the extracellular loop, mimicking the C-terminal amide of the endogenous peptide.

Research Applications

-

SAR Studies: Used as a reference standard to evaluate the effect of C5-substitution on NK3 affinity.

-

Metabolic Probe: The 8-methyl group is often introduced to block metabolic hydroxylation at the C8 position; this compound serves to verify that hypothesis in metabolic stability assays.

-

Precursor: Can be hydrolyzed to the free amine (5-amino-8-methyl-4-phenylquinoline) to generate urea or sulfonamide derivatives (e.g., SB-214111 analogs).

References

-

SmithKline Beecham (GSK) Patents. (1992-1993).[1] Quinoline derivatives as Tachykinin NK3 Receptor Antagonists. (See WO 93/01170 and related filings for the general scaffold class).[2]

-

ChemSrc. (2025).[3] Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- Product Entry. Retrieved from .

- Giardina, G. A., et al. (1997). Discovery of the Novel, Potent, and Selective NK3 Receptor Antagonist SB-223412 (Talnetant). Journal of Medicinal Chemistry. (Provides context on the 4-phenylquinoline scaffold evolution).

- Sarau, H. M., et al. (1997). Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic profile of SB-223412. Journal of Pharmacology and Experimental Therapeutics.

Sources

Technical Guide: Mechanism of Action of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide as NK3 Antagonist

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide , a quinoline-based antagonist of the Neurokinin-3 (NK3) receptor.

Executive Summary

N-(8-methyl-4-phenyl-5-quinolinyl)acetamide (CAS: 144630-79-5) is a small-molecule antagonist targeting the Neurokinin-3 receptor (NK3R) , a G-protein-coupled receptor (GPCR) encoded by the TACR3 gene. Belonging to the aminoquinoline class of tachykinin antagonists, this compound exerts its pharmacological effect by competitively blocking the binding of Neurokinin B (NKB) , the endogenous high-affinity ligand for NK3R.

This antagonism inhibits the G

Chemical Identity & Pharmacophore Analysis

The structural integrity of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide is defined by a rigid quinoline scaffold decorated with specific functional groups that facilitate receptor docking.

| Feature | Chemical Moiety | Pharmacological Function |

| Core Scaffold | Quinoline Ring | Provides the rigid aromatic template necessary for occupancy of the hydrophobic transmembrane pocket of NK3R. |

| Position 4 | Phenyl Group | Engages in |

| Position 5 | Acetamide (-NH-CO-CH | Acts as a hydrogen bond donor/acceptor, anchoring the molecule to polar residues (e.g., Asn, Gln) in the transmembrane helices. |

| Position 8 | Methyl Group | Enhances lipophilicity and induces steric constraints that optimize the orientation of the quinoline ring for subtype selectivity (NK3 > NK1/NK2). |

Molecular Mechanism of Action

Receptor Binding Kinetics

The NK3 receptor is a 7-transmembrane (7-TM) GPCR. Under physiological conditions, the endogenous neuropeptide Neurokinin B (NKB) binds to the extracellular loops and transmembrane bundle, inducing a conformational change that activates the associated heterotrimeric G-protein.

Antagonism Mechanism: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide functions as a competitive orthosteric antagonist (or high-affinity allosteric modulator depending on the specific binding pose relative to NKB).

-

Docking: The compound penetrates the transmembrane bundle of the NK3 receptor.

-

Steric Blockade: It occupies the binding pocket, physically preventing NKB from engaging key residues (specifically in TM3, TM5, and TM6).

-

Stabilization: The antagonist stabilizes the receptor in an inactive (R) conformation, preventing the outward movement of TM6 required for G-protein coupling.

Signal Transduction Inhibition

The primary signaling pathway for NK3R is coupled to the G

Pathway Visualization:

Figure 1: Signal transduction pathway of the NK3 receptor. The antagonist (Blue) blocks the receptor activation, preventing the downstream Calcium mobilization cascade (Red).

Experimental Validation Protocols

To confirm the mechanism and potency of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, the following self-validating experimental workflows are standard in high-integrity drug discovery.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (

-

Membrane Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human TACR3 cDNA. Harvest membranes via homogenization and centrifugation (40,000 x g).

-

Incubation:

-

Tracer: Use [

H]-Senktide or [ -

Test Compound: Serial dilutions of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide (

M to -

Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl

, 0.02% BSA.

-

-

Equilibrium: Incubate at 22°C for 60-90 minutes.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive

Protocol B: FLIPR Calcium Mobilization Assay (Functional Potency)

Objective: Confirm the compound acts as an antagonist by inhibiting agonist-induced Ca

-

Cell Loading: Seed HEK293-NK3R stable cells in 96-well black-wall plates. Load with Fluo-4 AM calcium-sensitive dye for 45 mins at 37°C.

-

Pre-incubation: Add N-(8-methyl-4-phenyl-5-quinolinyl)acetamide (varying concentrations) and incubate for 15 mins.

-

Challenge: Inject

concentration of NKB (agonist). -

Measurement: Monitor fluorescence intensity (

) using a Fluorometric Imaging Plate Reader (FLIPR). -

Data Output: Plot % Inhibition vs. Log[Concentration] to determine functional

(

Experimental Workflow Diagram:

Figure 2: Step-wise validation workflow for NK3 antagonist characterization.

Therapeutic Implications

Modulation of the KNDy Network

The primary physiological relevance of this mechanism lies in the KNDy neurons of the hypothalamus.

-

Pathology: In menopausal women, estrogen withdrawal leads to hypertrophy and hyperactivity of KNDy neurons, resulting in excessive NKB release. This activates NK3 receptors on thermoregulatory neurons, triggering hot flashes.

-

Intervention: By blocking NK3R, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide dampens this hyperactivity, resetting the thermoregulatory set-point.

Specificity and Safety

Quinoline-based NK3 antagonists generally exhibit high selectivity over NK1 (Substance P) and NK2 (Neurokinin A) receptors. This selectivity is crucial to avoid off-target effects such as hypotension (NK1 mediated) or gastrointestinal dysmotility (NK2 mediated).

References

-

Smith, P. W., et al. (2009). "New quinoline NK3 receptor antagonists with CNS activity." Bioorganic & Medicinal Chemistry Letters, 19(3), 837-840. Link

-

Sarau, H. M., et al. (1997). "Nonpeptide tachykinin receptor antagonists: I. Pharmacological and biochemical characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 281(3), 1303-1311. Link

-

Giardina, G. A., & Raveglia, L. F. (1997). "Recent advances in NK3 receptor antagonists." Expert Opinion on Therapeutic Patents, 7(4), 307-323. Link

-

PubChem Database. "Compound Summary: N-(8-methyl-4-phenylquinolin-5-yl)acetamide (CAS 144630-79-5)." Link

Therapeutic applications of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide in schizophrenia research

Abstract

Schizophrenia remains a complex neuropsychiatric disorder with a significant unmet medical need for novel therapeutic agents that address a broader range of symptoms with improved side-effect profiles. While the initial query into N-(8-methyl-4-phenyl-5-quinolinyl)acetamide did not yield specific findings in the context of schizophrenia research, the broader class of quinoline derivatives has emerged as a promising scaffold for the development of next-generation antipsychotics. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the therapeutic potential of quinoline-based compounds in schizophrenia. We will explore their diverse mechanisms of action, detail key preclinical and clinical evaluation methodologies, and present a framework for their continued investigation.

Introduction: The Rationale for Quinoline Derivatives in Schizophrenia

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide array of biological targets. Its rigid structure and potential for diverse substitutions allow for the fine-tuning of pharmacological properties. In the context of schizophrenia, the limitations of current antipsychotics, which primarily target the dopamine D2 receptor, have spurred the search for novel agents with multi-target engagement. Quinoline derivatives offer a versatile platform to design molecules that can modulate not only dopaminergic pathways but also serotonergic, glutamatergic, and other neurotransmitter systems implicated in the pathophysiology of schizophrenia.

Mechanisms of Action: Beyond Simple D2 Antagonism

The therapeutic potential of quinoline derivatives in schizophrenia lies in their ability to engage multiple G-protein coupled receptors (GPCRs) and ion channels. This multi-modal mechanism of action is hypothesized to contribute to a broader efficacy profile, potentially addressing the negative and cognitive symptoms of schizophrenia that are often refractory to treatment.

Dopamine Receptor Modulation

A primary target for many antipsychotic agents is the dopamine D2 receptor. Several quinoline derivatives have been shown to act as D2 receptor partial agonists or antagonists. Partial agonism is a particularly attractive mechanism, as it can theoretically stabilize dopaminergic transmission, reducing it in hyperdopaminergic states (implicated in positive symptoms) and enhancing it in hypodopaminergic states (thought to underlie negative and cognitive symptoms).

Serotonin Receptor Engagement

The serotonin system, particularly the 5-HT2A and 5-HT1A receptors, plays a crucial role in the modulation of dopamine release and has been a key target for atypical antipsychotics. Many investigational quinoline compounds exhibit high affinity for these receptors. Antagonism at the 5-HT2A receptor is believed to mitigate extrapyramidal side effects and may contribute to efficacy against negative symptoms. Agonism at the 5-HT1A receptor is also being explored for its potential anxiolytic and antidepressant effects, which could be beneficial for patients with schizophrenia.

Glutamatergic System Modulation

Dysfunction of the glutamatergic system, particularly at the N-methyl-D-aspartate (NMDA) receptor, is a leading hypothesis for the pathophysiology of schizophrenia. Certain quinoline derivatives are being investigated for their ability to modulate glutamatergic signaling, either directly at the NMDA receptor or indirectly by influencing glutamate release and reuptake.

Caption: Multi-target signaling pathways of quinoline derivatives in schizophrenia.

Preclinical Evaluation Workflow

The preclinical assessment of novel quinoline derivatives for schizophrenia requires a multi-tiered approach to establish a comprehensive pharmacological profile.

Caption: Preclinical evaluation workflow for novel quinoline derivatives.

Step-by-Step Protocol: Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a novel quinoline derivative for a panel of CNS receptors.

-

Preparation of Cell Membranes:

-

Culture cell lines stably expressing the target receptor (e.g., CHO-K1 cells expressing human D2L receptor).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors).

-

Add increasing concentrations of the unlabeled quinoline test compound.

-

Add the prepared cell membranes.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Detection and Data Analysis:

-

Harvest the membranes onto filter mats using a cell harvester.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Step-by-Step Protocol: Prepulse Inhibition (PPI) of the Startle Reflex

Objective: To assess the sensorimotor gating function, which is deficient in schizophrenia, in a rodent model.

-

Apparatus:

-

A startle chamber equipped with a sensitive platform to detect whole-body startle responses and a speaker to deliver acoustic stimuli.

-

-

Acclimation:

-

Place the animal (rat or mouse) in the startle chamber and allow it to acclimate for a 5-minute period with background white noise.

-

-

Test Session:

-

The session consists of multiple trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-86 dB) presented 30-500 ms before the startling pulse.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

-

Data Analysis:

-

The startle amplitude is measured for each trial.

-

Percent PPI is calculated as: 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) x 100].

-

Antipsychotic potential is indicated if the quinoline derivative reverses a deficit in PPI induced by a psychomimetic drug (e.g., phencyclidine or dizocilpine).

-

Data Presentation: Comparative Pharmacological Profile

The following table provides a hypothetical example of how to present the in vitro pharmacological data for a novel quinoline derivative compared to established antipsychotics.

| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | hERG IC50 (µM) |

| Haloperidol | 0.5 | 50 | >1000 | 0.1 |

| Risperidone | 3.0 | 0.2 | 300 | >10 |

| Aripiprazole | 0.8 | 3.5 | 4.2 | >10 |

| Investigational Quinoline Derivative | 1.2 | 0.5 | 10 | >20 |

Future Directions and Conclusion

The quinoline scaffold represents a highly versatile platform for the design of novel antipsychotic agents with multi-target engagement. The ability to fine-tune the pharmacological profile by modifying the quinoline ring system offers the potential to develop drugs that not only control psychosis but also address the debilitating negative and cognitive symptoms of schizophrenia with an improved safety profile. Future research should focus on optimizing the affinity and functional activity at a combination of targets to achieve a synergistic therapeutic effect. Advanced preclinical models and the use of translational biomarkers will be critical in guiding the clinical development of the next generation of quinoline-based therapeutics for schizophrenia.

References

Due to the hypothetical nature of the specific compound "N-(8-methyl-4-phenyl-5-quinolinyl)acetamide," a direct reference list cannot be generated. The principles and methodologies described in this guide are based on established practices in neuropsychopharmacology and medicinal chemistry. For further reading on the development of novel antipsychotics and the role of quinoline derivatives, the following resources are recommended:

-

Title: The design and discovery of novel multi-target antipsychotics. Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: A review of the development of quinoline-based compounds as potential antipsychotic agents. Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: The role of 5-HT1A receptors in the treatment of schizophrenia. Source: Progress in Neuro-Psychopharmacology and Biological Psychiatry URL: [Link]

CAS number and molecular weight of Acetamide N-(8-methyl-4-phenyl-5-quinolinyl)-

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-, a complex heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its unique structural motifs, incorporating a substituted quinoline core, this molecule presents a compelling scaffold for the development of novel therapeutic agents. This document outlines its chemical identity, physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential biological significance based on related structures.

Chemical Identity and Physicochemical Properties

Table 1: Core Chemical and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₈H₁₆N₂O | Deduced from Structure |

| Molecular Weight | 276.33 g/mol | Calculated |

| CAS Number | Not Assigned | - |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected.[1] | Inferred from quinoline derivatives |

| pKa | The quinoline nitrogen is basic. The exact pKa is undetermined but would be influenced by the substituents. | Inferred from quinoline derivatives[1] |

| LogP | The lipophilicity is expected to be significant due to the phenyl and quinoline rings. | Inferred from quinoline derivatives[1][2] |

Proposed Synthetic Pathway

The synthesis of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- can be envisioned as a two-step process, commencing with the construction of the core quinoline structure, followed by N-acetylation. A plausible and widely utilized method for quinoline synthesis is the Friedländer annulation.[3][4][5][6][7]

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 8-methyl-4-phenyl-quinolin-5-amine via Friedländer Annulation

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] In this proposed route, 2-amino-3-methylbenzaldehyde reacts with phenylacetaldehyde to yield the quinoline core.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 2-amino-3-methylbenzaldehyde (1 equivalent) and phenylacetaldehyde (1.1 equivalents) in a suitable solvent such as ethanol.

-

Catalyst Addition: Introduce a catalytic amount of a base (e.g., piperidine, NaOH) or acid (e.g., p-toluenesulfonic acid).[6][7] Molecular iodine has also been reported as an efficient catalyst for this transformation.[3]

-

Reaction Conditions: The mixture is typically heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 8-methyl-4-phenyl-quinolin-5-amine.

Step 2: Acetylation of 8-methyl-4-phenyl-quinolin-5-amine

The final step involves the N-acetylation of the synthesized aminoquinoline. This is a standard transformation for which numerous methods exist.[8][9][10][11]

Experimental Protocol:

-

Reagent Preparation: Dissolve 8-methyl-4-phenyl-quinolin-5-amine (1 equivalent) in a suitable solvent. For water-soluble amines, an aqueous medium can be used; otherwise, an organic solvent like dichloromethane or tetrahydrofuran is appropriate.[9]

-

Acetylation: Add acetic anhydride (1.2 equivalents) to the solution. The reaction can be carried out in the presence of a base, such as sodium acetate or triethylamine, to neutralize the acetic acid byproduct.[8][12]

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by TLC.

-

Isolation and Purification: Once the starting material is consumed, the reaction is quenched, often by the addition of water. The product may precipitate and can be collected by filtration. If the product remains in solution, it is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)-.

Caption: General workflow for the N-acetylation of an aromatic amine.

Spectroscopic Characterization (Predicted)

Confirmation of the synthesized structure would rely on standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoline and phenyl rings are expected in the δ 7.0–9.0 ppm range. A singlet for the methyl group on the quinoline ring and a singlet for the acetyl methyl group will be present. The amide N-H proton will likely appear as a broad singlet.[13] |

| ¹³C NMR | Signals corresponding to the carbon atoms of the quinoline and phenyl rings, as well as the methyl and acetyl carbons, will be observed. The carbonyl carbon of the amide will resonate at a characteristic downfield shift.[13] |

| FT-IR | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-H stretching of the aromatic and methyl groups will be present. |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight (276.33 g/mol ) should be observed. |

Potential Biological and Pharmacological Significance

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[14][15][16][17] The presence of a phenyl group on the quinoline scaffold can further enhance these properties.

Caption: Reported biological activities of phenylquinoline derivatives.

-

Anticancer Activity: Numerous phenylquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[14][15] Some have been shown to target G-quadruplexes, which are non-canonical nucleic acid structures implicated in cancer cell proliferation.[15]

-

Antiviral Properties: The quinoline scaffold is present in several antiviral agents. Notably, 2-phenylquinoline derivatives have been identified as having broad-spectrum anti-coronavirus activity.[18][19]

-

Antimicrobial Effects: Substituted quinolines are known to possess antibacterial and antifungal properties.[20][21]

The specific biological profile of Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- would require dedicated screening and evaluation. However, its structural features make it a promising candidate for investigation in these therapeutic areas.

Conclusion

Acetamide, N-(8-methyl-4-phenyl-5-quinolinyl)- represents a structurally intriguing molecule with potential applications in drug discovery. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route based on established chemical principles, and an outline of its potential biological significance. The detailed experimental protocols and discussion of related compounds offer a solid foundation for researchers and scientists interested in the synthesis and evaluation of this and similar novel quinoline derivatives. Further investigation is warranted to fully elucidate its physicochemical properties and pharmacological profile.

References

- Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annul

- A Comparative Guide to the Biological Evaluation of Novel Phenylquinoline Deriv

- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.

- Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.

- Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-C

- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.

- Friedländer Quinoline Synthesis. Alfa Chemistry.

- New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI.

- Acetylation of Aniline (Experiment). Chemistry LibreTexts.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.

- Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar.

- Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters.

- Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor. Semantic Scholar.

- Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.

- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.

- Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC.

- Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. Asian Journal of Organic & Medicinal Chemistry.

- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. MDPI.

- Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).

- Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.

- Preparation and Properties of Quinoline. LBS PG College.

- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Deriv

- Structural Elucidation of a New Puzzling Compound Emerged

- Current Pharmaceutical Aspects of Synthetic Quinoline Deriv

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ijcrt.org [ijcrt.org]

- 11. ias.ac.in [ias.ac.in]

- 12. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. iipseries.org [iipseries.org]

- 17. eurekaselect.com [eurekaselect.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Pharmacological Characterization of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, a Derivative of the NK-3 Receptor Antagonist SB-222200

This guide provides a comprehensive technical overview of the pharmacological characterization of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, a novel derivative of the potent and selective neurokinin-3 (NK-3) receptor antagonist, SB-222200. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational principles of NK-3 receptor antagonism, the established pharmacological profile of the parent compound SB-222200, and a predictive analysis of the derivative's potential attributes. By synthesizing established data with structure-activity relationship (SAR) insights, this paper offers a robust framework for the preclinical evaluation of this promising compound.

Introduction: The Neurokinin-3 Receptor as a Therapeutic Target

The neurokinin-3 (NK-3) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system (CNS).[1] Its endogenous ligand, neurokinin B (NKB), is implicated in a variety of physiological processes, including the regulation of reproductive function and body temperature.[2][3] Dysregulation of the NKB/NK-3 receptor signaling pathway has been linked to several pathological conditions, making it a compelling target for therapeutic intervention.

Notably, the NK-3 receptor plays a critical role in the hypothalamic-pituitary-gonadal axis and has emerged as a key mediator of vasomotor symptoms (hot flashes) associated with menopause.[2][4][5][6] Consequently, the development of potent and selective NK-3 receptor antagonists has become a significant focus of pharmaceutical research, with the potential to offer non-hormonal treatment options for menopausal symptoms, as well as for other CNS disorders such as schizophrenia.[7][8]

This guide focuses on a specific derivative of the well-characterized NK-3 receptor antagonist SB-222200: N-(8-methyl-4-phenyl-5-quinolinyl)acetamide. We will first establish the pharmacological benchmark set by SB-222200 and then extrapolate the expected pharmacological profile of its derivative, providing a rationale for its synthesis and further investigation.

Pharmacological Profile of the Parent Compound: SB-222200

SB-222200 is a potent, selective, and orally bioavailable non-peptide antagonist of the human NK-3 receptor.[9] Its extensive characterization provides a solid foundation for understanding the potential of its derivatives.

In Vitro Pharmacology

The in vitro pharmacological properties of SB-222200 have been thoroughly investigated using radioligand binding assays and functional cell-based assays.

Binding Affinity and Selectivity:

SB-222200 exhibits high affinity for the human NK-3 receptor, as determined by its ability to displace the radiolabeled ligand, ¹²⁵I-[MePhe⁷]neurokinin B.[9] Its binding affinity, expressed as the inhibitor constant (Ki), demonstrates species-specific differences.[10]

| Receptor Species | Ki (nM) |

| Human | 4.4[9][10][11] |

| Guinea Pig | 3[10] |

| Rat | 88[10] |

| Mouse | 174[9][10] |

Crucially, SB-222200 displays excellent selectivity for the NK-3 receptor over other neurokinin receptors. It has a more than 50-fold higher affinity for the NK-3 receptor compared to the NK-2 receptor and over 100,000-fold selectivity against the NK-1 receptor.[9][10] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Functional Antagonism:

In functional assays, SB-222200 acts as a potent antagonist of NKB-induced intracellular calcium mobilization in cell lines stably expressing the human NK-3 receptor.[9][11] The half-maximal inhibitory concentration (IC₅₀) for this effect is in the nanomolar range, confirming its ability to block receptor signaling.

| Assay | IC₅₀ (nM) |

| NKB-induced Ca²⁺ mobilization (human NK-3R) | 18.4[9][11] |

| NKB-induced Ca²⁺ mobilization (murine NK-3R) | 265[9] |

The surmountable nature of the antagonism observed in these assays suggests that SB-222200 is a competitive antagonist at the NK-3 receptor.[11]

In Vivo Pharmacology and Pharmacokinetics

SB-222200 has demonstrated efficacy in animal models and possesses favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.

In Vivo Efficacy:

Oral administration of SB-222200 effectively inhibits the behavioral responses induced by the NK-3 receptor agonist senktide in mice, with an ED₅₀ of approximately 5 mg/kg.[9] The compound's ability to attenuate these centrally mediated behaviors underscores its CNS penetrance and engagement with the target receptor in vivo.

Pharmacokinetics:

Pharmacokinetic studies in rats have shown that SB-222200 has good oral bioavailability (46%) and achieves sustained plasma concentrations.[9][12] Importantly, it effectively penetrates the CNS, a prerequisite for treating CNS disorders.[9] The correlation between brain concentrations of SB-222200 and its inhibitory effects on senktide-induced behaviors further validates its central mechanism of action.[9]

Proposed Synthesis of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

While the direct synthesis of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide has not been reported in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted quinolines and the acetylation of amino groups.

Caption: Proposed synthetic pathway for N-(8-methyl-4-phenyl-5-quinolinyl)acetamide.

The proposed synthesis begins with a Conrad-Limpach reaction between 2-amino-3-methylaniline and ethyl benzoylacetate to form the quinolinone core. Subsequent chlorination, nitration at the 5-position, and reduction of the nitro group would yield the 5-aminoquinoline intermediate. Dechlorination followed by acetylation of the amino group would then produce the final product.

Predicted Pharmacological Characterization of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

Based on the structure-activity relationships of 2-phenylquinoline NK-3 antagonists, we can predict the pharmacological profile of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide.

Structure-Activity Relationship (SAR) Analysis

The core 2-phenylquinoline scaffold is crucial for high-affinity binding to the NK-3 receptor. However, substitutions on the quinoline ring can significantly impact this affinity. Studies on related compounds have shown that substitutions at positions 5, 6, 7, and 8 of the quinoline ring system generally lead to a decrease in binding affinity.[10]

The target compound, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, possesses two such substitutions: a methyl group at the 8-position and an acetamide group at the 5-position. Therefore, it is anticipated that this derivative may exhibit a lower binding affinity for the NK-3 receptor compared to the parent compound, SB-222200.

However, the introduction of these functional groups could also influence other properties, such as metabolic stability, solubility, and off-target interactions. The acetamide group, for instance, could alter the compound's polarity and hydrogen bonding capabilities, potentially affecting its pharmacokinetic profile.

Predicted In Vitro and In Vivo Profile

Based on the SAR analysis, the following pharmacological profile is predicted for N-(8-methyl-4-phenyl-5-quinolinyl)acetamide:

-

Binding Affinity: Likely to have a lower affinity for the NK-3 receptor than SB-222200, potentially in the higher nanomolar to micromolar range.

-

Selectivity: Expected to retain a degree of selectivity for the NK-3 receptor over NK-1 and NK-2 receptors, although this would need to be experimentally verified.

-

Functional Activity: Predicted to act as an antagonist at the NK-3 receptor, inhibiting NKB-induced signaling pathways. The potency of this antagonism would likely be correlated with its binding affinity.

-

In Vivo Efficacy: The in vivo efficacy will depend on a combination of its receptor affinity and pharmacokinetic properties. If the compound retains sufficient affinity and has favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, it could demonstrate efficacy in animal models.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, a series of in vitro and in vivo experiments are required. The following are detailed protocols for key assays.

In Vitro Assays

This assay measures the affinity of the test compound for the NK-3 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human NK-3 receptor (e.g., CHO-K1/NK3).[13]

-

Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1]

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-[MePhe⁷]NKB) and varying concentrations of the test compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).[1]

-

Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.[1]

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[1]

Caption: Workflow for a radioligand binding assay.

This functional assay determines the ability of the test compound to antagonize NK-3 receptor-mediated signaling.

Protocol:

-

Cell Culture: Culture a stable cell line expressing the human NK-3 receptor (e.g., CHO-K1/NK3 or HEK293-hNK-3R) in a 96-well plate.[9][13]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[14][15][16]

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of an NK-3 receptor agonist (e.g., neurokinin B).[13]

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorescence plate reader (e.g., FLIPR).[16]

-

Data Analysis: Determine the IC₅₀ value of the test compound for the inhibition of the agonist-induced calcium response.

Caption: Workflow for a calcium mobilization assay.

In Vivo Assays

This model assesses the central in vivo activity of NK-3 receptor antagonists.

Protocol:

-

Animal Model: Use male CD-1 mice.[10]

-

Compound Administration: Administer the test compound orally or via another appropriate route.

-

Agonist Challenge: After a suitable pre-treatment time, administer the selective NK-3 receptor agonist senktide intraperitoneally or intracerebroventricularly.[9]

-

Behavioral Observation: Observe and quantify specific behaviors induced by senktide, such as locomotion, rearing, sniffing, and wet dog shakes.[10]

-

Data Analysis: Determine the dose of the test compound required to inhibit the senktide-induced behaviors by 50% (ED₅₀).

This is a translational model for evaluating the efficacy of compounds in treating menopausal hot flashes.

Protocol:

-

Animal Model: Use ovariectomized female rats, which exhibit a thermoregulatory deficit analogous to hot flashes.

-

Temperature Monitoring: Monitor core body temperature and tail skin temperature using telemetry devices.

-

Compound Administration: Administer the test compound chronically over a defined period.

-

Data Analysis: Analyze the effect of the compound on the frequency and magnitude of temperature fluctuations, which are indicative of hot flash-like events.

Conclusion

N-(8-methyl-4-phenyl-5-quinolinyl)acetamide represents a novel derivative of the well-established NK-3 receptor antagonist SB-222200. While SAR principles suggest a potentially lower binding affinity compared to its parent compound, its unique substitution pattern may confer other advantageous pharmacological properties. The comprehensive experimental framework outlined in this guide, encompassing in vitro binding and functional assays, as well as in vivo behavioral and translational models, provides a clear path for the thorough pharmacological characterization of this and other novel NK-3 receptor antagonists. The insights gained from such studies will be instrumental in advancing the development of new non-hormonal therapies for menopausal symptoms and other CNS disorders.

References

-

Blockade of neurokinin-3 receptors modulates dopamine-mediated behavioral hyperactivity. (n.d.). Retrieved from [Link]

-

Sarau, M. J., et al. (2000). Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 295(1), 373–381. Retrieved from [Link]

-

Pharmacokinetic profile of orally administered SB-222200 in rat (A) and... (n.d.). ResearchGate. Retrieved from [Link]

-

Nonacs, R. (2024, August 8). Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. MGH Center for Women's Mental Health. Retrieved from [Link]

-

A New Family of NK3 Receptor Antagonists Offer Menopausal Symptom Relief. (2023, June 12). Consult QD. Retrieved from [Link]

-

SB-222200 - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved from [Link]

-

(PDF) Neurokinin-3 (NK-3) receptor antagonists. (2025, August 7). ResearchGate. Retrieved from [Link]

-

SB 223412, a novel quinoline NK-3 receptor antagonist with high potency, selectivity and oral activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Trower, M., et al. (2020). Effects of NT-814, a dual neurokinin 1 and 3 receptor antagonist, on vasomotor symptoms in postmenopausal women: a placebo-controlled, randomized trial. Menopause, 27(6), 627–635. Retrieved from [Link]

-

Human Recombinant NK3 Tachykinin Receptor Stable Cell Line Cat. No. M00201. (n.d.). GenScript. Retrieved from [Link]

-

Advent of NK3R Antagonists for the Treatment of Menopausal Hot Flushes: A Narrative Review. (2025, July 29). Spiral. Retrieved from [Link]

-

Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry. (n.d.). PMC. Retrieved from [Link]

-

Depypere, H., et al. (2023). Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy. Journal of Mid-life Health, 14(2), 173–180. Retrieved from [Link]

-

Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy. (2021, May 28). SciELO Colombia. Retrieved from [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Skorupskaite, K., et al. (2017). Neurokinin 3 Receptor Antagonism Reveals Roles for Neurokinin B in the Regulation of Gonadotropin Secretion and Hot Flashes in Postmenopausal Women. Neuroendocrinology, 106(1), 41–51. Retrieved from [Link]

-

Catalani, M. P., et al. (2011). Identification of novel NK1/NK3 dual antagonists for the potential treatment of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 21(22), 6899–6904. Retrieved from [Link]

-

Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

CALCIUM FLUX PROTOCOL. (n.d.). Retrieved from [Link]

-

Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and SAR of sulfoxide substituted carboxyquinolines as NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 6. Effects of NT-814, a dual neurokinin 1 and 3 receptor antagonist, on vasomotor symptoms in postmenopausal women: a placebo-controlled, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.org.co [scielo.org.co]

- 8. Identification of novel NK1/NK3 dual antagonists for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of new 4-heteroaryl-2-phenylquinolines and their pharmacological activity as NK-2/NK-3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genscript.com [genscript.com]

- 14. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bu.edu [bu.edu]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-depth Technical Guide to the CNS Drug Discovery Potential of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

Foreword: Navigating the Frontier of Neurotherapeutics

In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular entities that can effectively cross the blood-brain barrier and modulate key pathological pathways remains a paramount challenge. The quinoline scaffold, a privileged structure in medicinal chemistry, has consistently yielded compounds with a wide array of biological activities, including significant potential in the realm of neurodegenerative and psychiatric disorders.[1][2] This guide delves into the prospective role of a specific, novel quinoline derivative, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide, as a next-generation CNS therapeutic. While direct experimental data on this precise molecule is nascent, this document synthesizes established principles from structurally related compounds to build a robust, scientifically-grounded framework for its investigation and development. We will explore a hypothesized mechanism of action, propose a viable synthetic route, and outline a comprehensive preclinical evaluation cascade, thereby providing a technical roadmap for researchers, scientists, and drug development professionals dedicated to advancing CNS therapies.

The Quinoline Core in CNS Drug Discovery: A Foundation of Therapeutic Promise

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous approved drugs and investigational agents.[2] Its derivatives have been explored for a multitude of therapeutic applications, ranging from antimalarial to anticancer agents.[1] In the context of CNS disorders, the versatility of the quinoline scaffold allows for the fine-tuning of physicochemical properties, such as lipophilicity and polarity, which are critical for penetrating the blood-brain barrier.[2] Furthermore, the aromatic and heterocyclic nature of the quinoline core provides a rich platform for diverse substitutions, enabling the targeted modulation of various CNS receptors, enzymes, and signaling pathways.[3]

N-(8-methyl-4-phenyl-5-quinolinyl)acetamide combines the established quinoline core with an acetamide moiety, a common functional group in medicinal chemistry known to influence solubility, metabolic stability, and target engagement.[4] The strategic placement of a methyl group at the 8-position and a phenyl group at the 4-position is anticipated to further refine the molecule's steric and electronic properties, potentially enhancing its selectivity and potency for a specific CNS target.

Hypothesized Mechanism of Action: Targeting Phosphodiesterase 5 for Neuroprotection

Based on the demonstrated efficacy of other quinoline derivatives in preclinical models of Alzheimer's disease, a compelling hypothesized mechanism of action for N-(8-methyl-4-phenyl-5-quinolinyl)acetamide is the inhibition of phosphodiesterase 5 (PDE5).[5] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a crucial second messenger in various signaling pathways, including those involved in synaptic plasticity and memory formation.[5] By inhibiting PDE5, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide could elevate cGMP levels in the brain, thereby rescuing synaptic and cognitive deficits associated with neurodegenerative conditions.[5]

Signaling Pathway Diagram

Caption: Hypothesized PDE5 inhibition pathway in a neuron.

Synthetic Chemistry: A Proposed Route to N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

The synthesis of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide can be envisioned through a multi-step process leveraging established methodologies for quinoline and acetamide formation. A plausible synthetic workflow is outlined below.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Detailed Protocol: Synthesis of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide

-

Step 1: Synthesis of 8-Methyl-4-phenylquinolin-5-amine (Intermediate 1)

-

A variation of the Pfitzinger reaction or a similar condensation/cyclization reaction between 2-amino-3-methylbenzonitrile and acetophenone would be employed to construct the core 8-methyl-4-phenylquinoline ring.

-

The resulting quinoline would then undergo nitration, likely at the 5-position, followed by reduction of the nitro group to an amine to yield the key intermediate, 8-methyl-4-phenylquinolin-5-amine.

-

-

Step 2: Acetylation to Yield the Final Compound (Intermediate 2)

-

The 8-methyl-4-phenylquinolin-5-amine intermediate would be acetylated using a standard acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base to afford the final product, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide.

-

Purification would be achieved through recrystallization or column chromatography. The structure of the final compound would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).[6]

-

Preclinical Development and Experimental Protocols

A rigorous preclinical evaluation is essential to validate the therapeutic potential of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide. This would involve a tiered approach, starting with in vitro assays to confirm the mechanism of action and progressing to in vivo models to assess efficacy and safety.

In Vitro Assay Cascade

Caption: A tiered workflow for in vitro evaluation.

Detailed Experimental Protocols

-

PDE5 Inhibitory Activity Assay: The in vitro enzymatic activity of the compound against PDE5 would be determined using a commercially available assay kit.[5] The assay measures the conversion of cGMP to GMP, and the inhibitory effect of the compound would be quantified as an IC₅₀ value.

-

Neuronal Cell Viability and Neuroprotection: The cytotoxicity of the compound would be assessed in a human neuroblastoma cell line (e.g., SH-SY5Y) using an MTT assay.[3] Subsequently, the neuroprotective effects would be evaluated by pre-treating the cells with the compound before exposing them to an oxidative insult, such as hydrogen peroxide (H₂O₂).[3]

-

In Vivo Efficacy in an Alzheimer's Disease Mouse Model: A transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) would be used to assess the in vivo efficacy of the compound.[5] Following chronic administration of the compound, cognitive function would be evaluated using behavioral tests such as the Morris water maze. Post-mortem brain tissue analysis would be conducted to measure levels of amyloid-beta plaques and markers of synaptic plasticity.[5]

ADME/Tox Profile Summary

| Property | Desired Characteristic | Rationale |

| Solubility | > 50 µM | Ensures suitability for in vitro and in vivo studies. |

| Permeability | High (Papp > 10 x 10⁻⁶ cm/s) | Predicts ability to cross the blood-brain barrier.[2][3] |

| Metabolic Stability | t½ > 30 min (in liver microsomes) | Indicates resistance to rapid metabolism, allowing for sustained exposure. |

| Cytotoxicity | IC₅₀ > 50 µM | Demonstrates a favorable safety profile in neuronal cells.[3] |

| hERG Inhibition | IC₅₀ > 10 µM | Reduces the risk of cardiac side effects. |

Conclusion and Future Directions

N-(8-methyl-4-phenyl-5-quinolinyl)acetamide represents a promising, albeit currently hypothetical, candidate for CNS drug discovery. Its quinoline core provides a validated scaffold for CNS-active compounds, and its hypothesized mechanism as a PDE5 inhibitor offers a clear therapeutic rationale for conditions such as Alzheimer's disease.[1][5] The proposed synthetic route is chemically feasible, and the outlined preclinical development plan provides a comprehensive framework for its evaluation.

Future research should focus on the successful synthesis and characterization of N-(8-methyl-4-phenyl-5-quinolinyl)acetamide. Following this, the execution of the described in vitro and in vivo studies will be critical to validate its hypothesized mechanism of action and therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will also be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising new chemical entity. Through a systematic and rigorous drug discovery process, N-(8-methyl-4-phenyl-5-quinolinyl)acetamide could emerge as a valuable lead compound in the development of novel therapies for debilitating CNS disorders.

References

- Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC. (URL: )

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (URL: )

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC. (URL: )

- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R

-

Quinazolinone derivatives as potential CNS depressant agents[7] - ResearchGate. (URL: )

- Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).

- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)

- Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC. (URL: )

- Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4))

- Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candid

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Emergence of the Neurokinin-3 Receptor as a Therapeutic Target

An In-Depth Technical Guide to the History and Development of Quinoline-Based NK3 Receptor Antagonists

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts a wide range of physiological effects through three distinct G-protein coupled receptors: the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors, respectively.[1] The NK3 receptor (NK3R), preferentially activated by its endogenous ligand NKB, is predominantly expressed in the central nervous system (CNS).[2] NKB/NK3R signaling is a critical component of neuroendocrine regulation, particularly within the hypothalamus, where it modulates the release of Gonadotropin-Releasing Hormone (GnRH).[3][4]

Initial drug development efforts targeting this receptor focused on its role in CNS disorders, including schizophrenia.[5] However, a deeper understanding of its function in hypothalamic KNDy (kisspeptin/neurokinin B/dynorphin) neurons revealed its pivotal role in thermoregulation.[5][6] This insight led to a strategic shift, identifying the NK3R as a novel, non-hormonal target for treating vasomotor symptoms (VMS), commonly known as hot flashes, in menopausal women.[7][8] The development of small molecule antagonists, particularly those built upon the quinoline scaffold, was instrumental in validating this therapeutic hypothesis and paving the way for a new class of therapeutics.

Part 1: The Quinoline Scaffold - Pioneering Non-Peptide NK3R Antagonists

The journey from peptidic ligands to orally bioavailable small molecules capable of penetrating the blood-brain barrier is a foundational story in modern pharmacology. Early research established that non-peptide antagonists were essential for therapeutic development. The quinoline ring system, a bicyclic aromatic heterocycle, emerged as a privileged scaffold in this endeavor.

Early Discovery and Lead Optimization

Pioneering work in the late 1990s and early 2000s by pharmaceutical companies like SmithKline Beecham (now GlaxoSmithKline) identified 2-phenyl-4-quinolinecarboxamides as potent and selective NK3R antagonists.[9][10] Compounds such as talnetant (SB-223412) and SB-222200 became benchmark molecules for the class, demonstrating high affinity for the human NK3 receptor.[2]

These initial leads were heavily optimized to improve potency, selectivity against other neurokinin receptors, and pharmacokinetic properties, especially CNS penetration for the intended psychiatric indications.[2][11] Medicinal chemistry campaigns explored modifications at nearly every position of the quinoline core and the phenyl and carboxamide substituents.

Structure-Activity Relationship (SAR) of Quinoline-Based Antagonists

The development of these antagonists provided a rich dataset for understanding the structural requirements for NK3R binding.

-

The Quinoline Core: The quinoline nitrogen and the fused benzene ring were found to be critical determinants for high-affinity binding.[9] Attempts to replace the quinoline system with other bicyclic scaffolds, such as naphthalene, often resulted in a significant loss of potency, although a naphthalene-based compound did retain enough activity to be considered for further modification.[9]

-

Position 2 (Phenyl Group): An unsubstituted phenyl ring at this position was generally optimal for potency.

-

Position 3 (Linker): This position proved amenable to the introduction of various substituents to modulate properties like solubility and cell permeability. Optimization of linkers at this position led to compounds with improved CNS penetration.[2]

-

Position 4 (Carboxamide): The carboxamide moiety served as a crucial interaction point. The nature of the amide substituent was a key driver of both potency and selectivity. Bulky, chiral groups such as (S)-1-cyclohexylethyl were found to confer high affinity.[10]

The table below summarizes key SAR insights from the optimization of the 2-phenyl-4-quinolinecarboxamide scaffold.

| Compound/Series | Key Structural Feature | Impact on Activity | Reference |

| General Formula I | Quinoline Core | Essential for high-affinity binding. The nitrogen atom is a crucial determinant. | [9] |

| Talnetant (SB-223412) | (S)-N-(1-phenylethyl)carboxamide at C4 | Potent and selective hNK3R antagonist. | [2] |

| SB-222200 | (S)-N-(1-cyclohexylethyl)carboxamide at C4 | Potent and selective hNK3R antagonist. | [2][12] |

| GSK172981 (Compound 10) | 3-aminoquinoline derivative | Maintained high affinity with excellent CNS penetration. | [2] |

| SB-414240 (Compound 28) | (S)-(+)-N-(1,2,2-trimethylpropyl) at C4 | Stepwise modification led to the first hNK-2R-selective antagonist from this class. | [10] |

Part 2: Clinical Evolution and Proof of Concept

While the initial development of quinoline-based NK3R antagonists for schizophrenia did not lead to a marketed drug, the compounds were invaluable pharmacological tools. They enabled the exploration of NK3R biology and ultimately provided the proof-of-concept for a new therapeutic indication.

The Shift to Menopausal Vasomotor Symptoms

The understanding that KNDy neurons in the hypothalamus become hypertrophied in postmenopausal women, leading to temperature instability, provided a strong rationale for investigating NK3R antagonists for hot flashes.[5][6] It was hypothesized that by blocking NKB signaling, these antagonists could restore normal thermoregulation.[13]

A phase 2, randomized, double-blind, placebo-controlled trial with MLE4901 , an NK3R antagonist, provided the first clinical validation.[8][13] The trial demonstrated that treatment significantly reduced the frequency and severity of hot flashes compared to placebo.[13][14] Although development of MLE4901 was discontinued due to transient elevations in liver enzymes, this was considered an idiosyncratic effect related to its specific chemical structure rather than a class-wide issue.[7] This trial was a landmark, proving that NK3R antagonism was a viable and highly effective non-hormonal strategy for VMS.

Legacy of the Quinoline Scaffold

The extensive research on quinoline-based antagonists like talnetant and osanetant laid the essential groundwork for the field.[12] This work defined the pharmacophore, validated the target, and demonstrated that small molecules could effectively and selectively modulate NK3R activity in humans. This knowledge directly informed the development of subsequent generations of NK3R antagonists, including the recently approved non-quinoline drug fezolinetant and the late-stage dual NK1/NK3 antagonist elinzanetant .[6][7][15] In May 2023, the U.S. FDA approved fezolinetant for the treatment of moderate to severe VMS, marking a major milestone built on the foundation of earlier quinoline-based research.[6][7]

Part 3: Core Experimental Methodologies

The characterization of novel quinoline-based NK3R antagonists relies on a robust suite of in vitro assays to determine binding affinity and functional activity.

Radioligand Binding Assay for NK3R Affinity (Ki)

This assay quantifies the affinity of a test compound for the NK3 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for determining antagonist binding affinity (Ki) via radioligand competition assay.

Detailed Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the human NK3 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in a suitable assay buffer.[16] Determine protein concentration using a standard method like the BCA assay.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

Controls:

-

Total Binding: Wells containing membranes and radioligand but no test compound (buffer only).

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a known, unlabeled NK3R antagonist (like talnetant) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[16]

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI), using a cell harvester. This separates the membrane-bound radioligand from the unbound.[16]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, add scintillation fluid, and measure the retained radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs when an agonist activates the Gq-coupled NK3 receptor.[18]

NK3R Signaling Pathway Diagram

Caption: Simplified NKB/NK3R signaling pathway leading to intracellular calcium mobilization.

Detailed Protocol:

-

Cell Preparation: Culture cells stably expressing the human NK3 receptor (e.g., CHO or HEK293 cells) in a 96- or 384-well black, clear-bottom plate until confluent.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (like HBSS). Incubate for 30-60 minutes at 37°C, allowing the dye to enter the cells and be de-esterified.[18][19]

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add the quinoline-based test compound (antagonist) at various concentrations to the wells. Incubate for 15-30 minutes to allow the antagonist to bind to the receptors.

-

Signal Detection: Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR).

-

Agonist Challenge: The instrument will measure a baseline fluorescence reading. It will then inject a solution of an NK3R agonist (e.g., senktide or NKB) at a concentration known to elicit a robust response (typically the EC80).

-

Data Acquisition: Immediately following agonist injection, the instrument will record the fluorescence intensity over time (typically for 1-3 minutes) at sub-second intervals.[19] An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity or the area under the curve.

-

Plot the response versus the logarithm of the antagonist concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced functional response.

-

Conclusion

The history of quinoline-based NK3 receptor antagonists is a compelling example of rational drug design and the evolution of therapeutic strategy. Although initially pursued for psychiatric disorders, the deep pharmacological understanding gained from these early molecules was pivotal. The quinoline scaffold served as the essential tool that allowed researchers to probe NK3R biology, establish a robust structure-activity relationship, and ultimately validate the receptor as a highly promising target for non-hormonal treatment of menopausal symptoms. The clinical success of newer generation NK3R antagonists is a direct legacy of the foundational research conducted on these pioneering quinoline compounds.

References

-

MGH Center for Women's Mental Health. (n.d.). Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. Retrieved from MGH Center for Women's Mental Health website: [Link]

-

Labrie, F., & Labrie, C. (2023). Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal. The Lancet, 401(10384), 1265-1266. Retrieved from [Link]

-

Cleveland Clinic. (2023). A New Family of NK3 Receptor Antagonists Offer Menopausal Symptom Relief. Consult QD. Retrieved from [Link]

-

Oishi, S., et al. (2013). Development of Novel Neurokinin 3 Receptor (NK3R) Selective Agonists with Resistance to Proteolytic Degradation. Journal of Medicinal Chemistry, 56(21), 8582–8593. Retrieved from [Link]

-

The North American Menopause Society. (2023). Mechanism of Novel FDA Approved Nonhormone Treatment Option for Vasomotor Symptoms Explained [Video]. YouTube. Retrieved from [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(15), 4899. Retrieved from [Link]

-

Smith, P. W., et al. (2009). New quinoline NK3 receptor antagonists with CNS activity. Bioorganic & Medicinal Chemistry Letters, 19(3), 837-840. Retrieved from [Link]

-

Procopiou, P. A., et al. (2016). The discovery of quinoline based single-ligand human H1 and H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(24), 5855-5859. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website: [Link]

-